5-(1H-Benzimidazol-2-yl)pentan-1-ol
Overview
Description
5-(1H-Benzimidazol-2-yl)pentan-1-ol is a chemical compound with the molecular formula C12H16N2O. It is characterized by a benzimidazole ring attached to a pentanol chain. Benzimidazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Benzimidazol-2-yl)pentan-1-ol typically involves the reaction of benzimidazole with a suitable pentanol derivative. One common method involves the alkylation of benzimidazole with 5-bromopentanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Benzimidazol-2-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Formation of 5-(1H-Benzimidazol-2-yl)pentan-1-one.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-(1H-Benzimidazol-2-yl)pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 5-(1H-Benzimidazol-2-yl)pentan-1-ol involves its interaction with various molecular targets. The benzimidazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: A bis-benzimidazole derivative with similar biological activities.
Benzimidazolyl-2-hydrazones: Compounds with combined antiparasitic and antioxidant properties
Uniqueness
5-(1H-Benzimidazol-2-yl)pentan-1-ol is unique due to its specific structure, which combines a benzimidazole ring with a pentanol chain. This structure allows it to exhibit a distinct set of chemical and biological properties, making it a valuable compound for various scientific research applications .
Biological Activity
5-(1H-Benzimidazol-2-yl)pentan-1-ol, a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole moiety, which is known for its role in drug development due to its ability to modulate various biological processes.
1. Anticancer Properties
Research indicates that benzimidazole derivatives, including this compound, exhibit anticancer activity. A study demonstrated that related compounds can inhibit topoisomerase I, an enzyme crucial for DNA replication and repair, thereby inducing cytotoxic effects in cancer cells .
Table 1: Summary of Anticancer Activity
Compound | Target | Effect | Reference |
---|---|---|---|
This compound | Topoisomerase I | Cytotoxicity in cancer cells | |
2'-phenyl derivatives | Topoisomerase I | Varying cytotoxicity |
2. Enzyme Inhibition
Molecular docking studies have shown that this compound interacts with specific enzymes, suggesting its potential as an enzyme inhibitor. This interaction may lead to alterations in cellular signaling pathways, which are critical for various physiological processes.
Case Studies
A notable case study involved the synthesis and biological evaluation of several benzimidazole derivatives, including those structurally related to this compound. The study found that these compounds exhibited significant inhibition of cell proliferation in various cancer cell lines, highlighting their therapeutic potential .
The mechanism through which this compound exerts its biological effects may involve:
Inhibition of Enzymatic Activity : By binding to target enzymes, the compound could disrupt normal enzymatic functions critical for cell survival and proliferation.
Modulation of Signaling Pathways : The interaction with cellular receptors may lead to downstream effects that alter gene expression and cellular behavior.
Properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)pentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-9-5-1-2-8-12-13-10-6-3-4-7-11(10)14-12/h3-4,6-7,15H,1-2,5,8-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKVSOFQHHEPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650756 | |
Record name | 5-(1H-Benzimidazol-2-yl)pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-70-5 | |
Record name | 5-(1H-Benzimidazol-2-yl)pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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